N-(2-tert-butylsulfanylethyl)-2-(4-chlorophenyl)sulfanylpropanamide
Overview
Description
N-(2-tert-butylsulfanylethyl)-2-(4-chlorophenyl)sulfanylpropanamide is a compound characterized by the presence of tert-butyl, chlorophenyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylsulfanylethyl)-2-(4-chlorophenyl)sulfanylpropanamide typically involves the reaction of 2-(4-chlorophenyl)sulfanylpropanamide with tert-butylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylsulfanylethyl)-2-(4-chlorophenyl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-tert-butylsulfanylethyl)-2-(4-chlorophenyl)sulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-tert-butylsulfanylethyl)-2-(4-chlorophenyl)sulfanylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-tert-butylsulfanylethyl)-2-(4-methylphenyl)sulfanylpropanamide
- N-(2-tert-butylsulfanylethyl)-2-(4-fluorophenyl)sulfanylpropanamide
- N-(2-tert-butylsulfanylethyl)-2-(4-bromophenyl)sulfanylpropanamide
Uniqueness
N-(2-tert-butylsulfanylethyl)-2-(4-chlorophenyl)sulfanylpropanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(4-chlorophenyl)sulfanylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNOS2/c1-11(20-13-7-5-12(16)6-8-13)14(18)17-9-10-19-15(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYGMIXHSHDLPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC(C)(C)C)SC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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